![molecular formula C20H14N2 B14176984 1-[(Pyren-1-YL)methyl]-1H-imidazole CAS No. 866959-52-6](/img/structure/B14176984.png)
1-[(Pyren-1-YL)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pyren-1-YL)methyl]-1H-imidazole is a compound that combines the structural features of pyrene and imidazole. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyren-1-YL)methyl]-1H-imidazole typically involves the reaction of pyrene derivatives with imidazole. One common method is the alkylation of imidazole with a pyrene-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Pyren-1-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Both the pyrene and imidazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while substitution reactions can introduce various functional groups onto the imidazole ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[(Pyren-1-YL)methyl]-1H-imidazole involves its interaction with various molecular targets. The pyrene moiety can intercalate between nucleic acid bases, disrupting the structure of DNA and RNA. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The imidazole ring can also coordinate with metal ions, affecting enzymatic activities and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Pyren-1-yl)-1H-imidazole: Similar structure but lacks the methyl group on the imidazole ring.
1-(Pyren-1-yl)-2-methyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
1-(Pyren-1-yl)-1H-benzo[d]imidazole: Contains a fused benzene ring with the imidazole.
Uniqueness: 1-[(Pyren-1-YL)methyl]-1H-imidazole is unique due to the presence of both the pyrene and imidazole moieties, which confer distinct photophysical and chemical properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
866959-52-6 |
|---|---|
Molekularformel |
C20H14N2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
1-(pyren-1-ylmethyl)imidazole |
InChI |
InChI=1S/C20H14N2/c1-2-14-4-5-16-6-7-17(12-22-11-10-21-13-22)18-9-8-15(3-1)19(14)20(16)18/h1-11,13H,12H2 |
InChI-Schlüssel |
JOMOBSFEGMBRGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


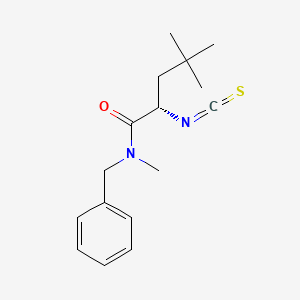
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
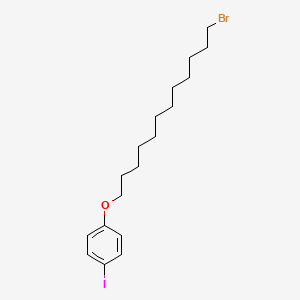
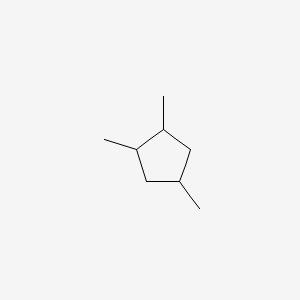
![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)
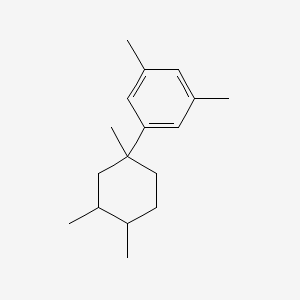
![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
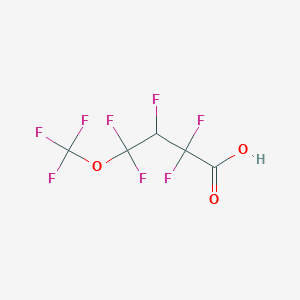
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
